Product packaging for Pseudomonic Acid F(Cat. No.:CAS No. 167842-64-0)

Pseudomonic Acid F

Katalognummer: B568844
CAS-Nummer: 167842-64-0
Molekulargewicht: 472.575
InChI-Schlüssel: MIVFEJHUAUQOLX-XUUZYBQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Historical Context of Discovery and Isolation of Pseudomonic Acids

The journey into the world of pseudomonic acids began with the broader exploration of natural products for antimicrobial agents. These compounds were first identified from the bacterium Pseudomonas fluorescens, a testament to the rich chemical diversity found in the microbial world.

Identification from Pseudomonas fluorescens as Natural Products

The discovery of pseudomonic acids is rooted in the systematic screening of microorganisms for the production of antibiotic substances. In 1971, a team of scientists first reported the isolation of a novel antibiotic from Pseudomonas fluorescens. google.com This initial work laid the foundation for the subsequent characterization of a complex mixture of related compounds, including what would later be identified as Pseudomonic Acid F. The production of these compounds is a hallmark of certain strains of P. fluorescens, which synthesize them through a complex metabolic pathway. nih.gov The isolation process typically involves fermentation of the bacterial culture, followed by extraction and chromatographic separation of the various pseudomonic acid analogues. google.com

Pseudomonic Acids as a Distinct Class of Secondary Metabolites

Pseudomonic acids are classified as secondary metabolites, which are organic compounds produced by bacteria, fungi, or plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, these molecules often play a role in ecological interactions, such as defense mechanisms. The pseudomonic acids are characterized by a unique chemical structure, featuring a short fatty acid chain linked to a novel polyketide, monic acid. nih.gov This structural motif distinguishes them from other classes of antibiotics. This compound, also known as Mupirocin (B1676865) Impurity F or Pseudomonic Acid N, is one of several minor variants produced by P. fluorescens. google.comveeprho.com Its presence, along with other analogues like pseudomonic acids B, C, and D, highlights the biosynthetic plasticity of the producing organism. nih.gov

Research Significance within Antimicrobial Agents

The primary significance of the pseudomonic acid family lies in their potent antibacterial activity. The exploration of minor components like this compound contributes to a deeper understanding of the essential structural features required for this activity and the mechanisms by which bacteria develop resistance.

Exploration of Unique Biochemical Mechanisms

The antimicrobial action of pseudomonic acids is attributed to their specific inhibition of a crucial bacterial enzyme: isoleucyl-tRNA synthetase (IleRS). google.combiosynth.com This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a vital step in protein synthesis. By binding to and inactivating IleRS, pseudomonic acids effectively halt protein production, leading to the cessation of bacterial growth and, ultimately, cell death. This mode of action is distinct from many other classes of antibiotics, which target cell wall synthesis or DNA replication. The study of this compound and other minor analogues helps researchers to understand the specific molecular interactions between the antibiotic and the enzyme's active site. Although generally considered less potent than Pseudomonic Acid A, the investigation of these minor variants is crucial for developing new derivatives that may possess enhanced properties, such as improved efficacy or the ability to overcome resistance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O9 B568844 Pseudomonic Acid F CAS No. 167842-64-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

7-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O9/c1-14(11-21(28)31-9-7-5-4-6-8-20(26)27)10-18-23(30)22(29)17(13-32-18)12-19-24(33-19)15(2)16(3)25/h11,15-19,22-25,29-30H,4-10,12-13H2,1-3H3,(H,26,27)/b14-11+/t15-,16-,17-,18-,19-,22+,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIVFEJHUAUQOLX-XUUZYBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCCCC(=O)O)C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCCCCC(=O)O)/C)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167842-64-0
Record name DE(8-carboxyoctyl)6-carboxyhexylmupirocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167842640
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOMONIC ACID F
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A2FN8SE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthetic Pathways and Enzymology of Pseudomonic Acid F

A Hybrid System: The Polyketide Synthase (PKS) Machinery

The backbone of pseudomonic acid F is assembled by a remarkable hybrid system that combines the functionalities of both Type I and Type II polyketide synthases (PKSs). This intricate machinery is responsible for the stepwise condensation of simple precursor units into the complex polyketide chain that forms the core of the molecule.

Elucidation of Modular PKS Architecture

The core of the pseudomonic acid biosynthetic pathway is governed by a large, modular Type I PKS system. These multienzyme complexes are organized into modules, with each module responsible for one cycle of chain elongation and modification. Each module, in turn, is composed of several domains, each catalyzing a specific reaction. The key domains include the acyltransferase (AT), which selects the extender unit (typically malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS), which catalyzes the carbon-carbon bond formation, and the acyl carrier protein (ACP), which tethers the growing polyketide chain. Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), may be present to modify the β-keto group formed after each condensation. The sequence and combination of these domains within the modules dictate the final structure of the polyketide chain.

Contributions of Type I and Type II PKS Systems to this compound Biosynthesis

The biosynthesis of pseudomonic acids is a prime example of a hybrid PKS system. The main carbon skeleton of monic acid, the polyketide core of pseudomonic acids, is assembled by the modular Type I PKS encoded by genes such as mmpA and mmpD. These large, multifunctional enzymes carry out the sequential condensation of acetate (B1210297) and propionate (B1217596) units in an assembly-line fashion.

Complementing the Type I PKS are individual, monofunctional enzymes that are characteristic of Type II PKS systems. Genes such as mupB, mupD, and mupG show similarity to components of Type II synthases. These enzymes are thought to be involved in the synthesis of the 9-hydroxynonanoic acid side chain, which is later esterified to the monic acid core. This division of labor between the two types of PKS systems highlights the metabolic versatility of Pseudomonas fluorescens.

The Genetic Blueprint: Determinants of this compound Biosynthesis

The entire biosynthetic pathway for pseudomonic acids, including this compound, is encoded within a large, contiguous stretch of DNA known as the mup gene cluster. The sequencing and functional analysis of this cluster have been pivotal in understanding the biosynthesis of these important antibiotics.

Characterization of the mup Gene Cluster

The mup gene cluster from Pseudomonas fluorescens NCIMB 10586 spans approximately 74 kilobases and contains a series of open reading frames (ORFs) that encode the PKS machinery and the necessary tailoring enzymes. The cluster includes six large ORFs (mmpA-F) that encode the modular Type I PKS proteins, alongside a collection of individual genes (mupA-X and macpA-E) that encode the Type II-like enzymes and various tailoring proteins. Gene knockout experiments have been instrumental in confirming the essential role of this cluster in mupirocin (B1676865) production.

Gene/ModuleProposed Function in Pseudomonic Acid Biosynthesis
mmpA-F Encode the large, multifunctional Type I Polyketide Synthase modules responsible for the assembly of the monic acid backbone.
mupB, mupD, mupG Show similarity to Type II PKS genes and are involved in the synthesis of the 9-hydroxynonanoic acid side chain.
mupA-X, macpA-E Encode a variety of tailoring enzymes, regulatory proteins, and acyl carrier proteins involved in the modification and final assembly of the pseudomonic acid molecules.

Functional Assignment of Specific Biosynthetic Genes

Detailed genetic and biochemical studies have allowed for the functional assignment of several key genes within the mup cluster, providing insights into the later, tailoring stages of biosynthesis:

mupO : This gene encodes a cytochrome P450 monooxygenase. Inactivation of mupO leads to the accumulation of pseudomonic acid B, indicating its role in the conversion of pseudomonic acid B to pseudomonic acid A. This conversion involves the removal of a hydroxyl group at the C8 position.

mupV : The protein encoded by mupV is a putative thioesterase. Its involvement in the pathway is linked to the processing of the polyketide chain, and mutations in mupV also result in the accumulation of pseudomonic acid B.

MmpD : This large PKS protein is responsible for initiating the biosynthesis of the monic acid core. It contains the loading module and the initial extension modules of the Type I PKS assembly line.

Precursor Incorporation, Intermediates, and Tailoring Reactions

The final structure of this compound is achieved through the incorporation of specific precursor units, the formation of key intermediates, and a series of precise enzymatic modifications known as tailoring reactions.

The primary building blocks for the polyketide backbone of monic acid are derived from acetate and propionate, which are incorporated in the form of malonyl-CoA and methylmalonyl-CoA, respectively. The methyl group of methionine also serves as a precursor for a methyl group introduced into the polyketide chain.

A crucial intermediate in the biosynthesis of the major pseudomonic acids is pseudomonic acid B . This compound is a precursor to the more abundant pseudomonic acid A. The conversion of pseudomonic acid B to pseudomonic acid A is a key tailoring step catalyzed by enzymes encoded by genes like mupO.

The formation of This compound is understood through the study of a mupF mutant strain of P. fluorescens. The accumulation of mupirocin F in this mutant suggests that the MupF enzyme is a tailoring enzyme, likely an oxidoreductase, responsible for a specific chemical modification on a precursor molecule. Its absence leads to the formation of this compound, which differs from other pseudomonic acids in its structure, indicating that MupF is involved in one of the final maturation steps of the molecule. The precise reaction catalyzed by MupF is believed to be a reduction step.

Enzyme/ProteinProposed Role in Tailoring ReactionsResult of Inactivation
MupO Cytochrome P450 monooxygenase involved in the conversion of pseudomonic acid B to pseudomonic acid A.Accumulation of pseudomonic acid B.
MupV Thioesterase likely involved in the processing and release of the polyketide chain.Accumulation of pseudomonic acid B.
MupF Putative oxidoreductase.Accumulation of this compound.

Origins of the Monic Acid Polyketide Core and 9-Hydroxynonanoic Acid Moiety

The carbon skeleton of this compound is constructed from two distinct biosynthetic routes that converge. The larger C17 fragment, monic acid, is a polyketide assembled by a type I polyketide synthase system. This modular enzymatic machinery catalyzes the sequential condensation of acetate-derived units to build the complex backbone. The biosynthesis of pseudomonic acids is carried out by a combination of type I multifunctional polyketide synthases and tailoring enzymes encoded in a 75 kb gene cluster. researchgate.net

Concurrently, the 9-hydroxynonanoic acid (9-HN) side chain is synthesized. researchgate.net This C9 fatty acid is crucial for the biological activity of the pseudomonic acids. nih.gov Its assembly begins with a 3-hydroxypropionate (B73278) starter unit attached to an acyl carrier protein (ACP). nih.gov Through a series of elongation and modification steps, the final 9-hydroxylated fatty acid is produced, ready for esterification with the monic acid core.

Enzymatic Modifications and Post-PKS Tailoring in this compound Formation

Following the initial assembly of the polyketide and fatty acid chains, a series of post-PKS tailoring modifications are essential for the formation of the final pseudomonic acid structure. These modifications include hydroxylations, epoxidations, and the formation of a characteristic tetrahydropyran (B127337) (THP) ring.

The defining feature of this compound is the presence of a ketone at the C-7 position. This arises from the inactivation of the mupF gene. researchgate.net The mupF gene encodes a putative ketoreductase, an enzyme responsible for the reduction of a ketone group to a hydroxyl group. researchgate.net In the absence of a functional MupF enzyme, this reduction step at C-7 does not occur, leading to the accumulation of this compound, which retains the 7-keto functionality. researchgate.net This key difference highlights the critical role of specific tailoring enzymes in diversifying the final chemical structures within the pseudomonic acid family.

Table 1: Key Enzymes in Pseudomonic Acid Biosynthesis

Enzyme/ProteinGeneProposed Function in Pseudomonic Acid BiosynthesisRole in this compound Formation
Polyketide SynthasesmmpA-FAssembly of the monic acid polyketide backbone. nih.govEssential for the core structure.
MupFmupFKetoreductase responsible for reducing the C-7 ketone. researchgate.netInactivated, leading to the retention of the C-7 ketone. researchgate.net
MupO, MupU, MupV, macpEmupO, mupU, mupV, macpEEssential for the conversion of Pseudomonic Acid B to Pseudomonic Acid A. researchgate.netLikely function upstream of the MupF-catalyzed step.
MupWmupWImplicated in the formation of the tetrahydropyran ring. bham.ac.ukEssential for the core structure.

Differentiating Biosynthetic Steps for Pseudomonic Acid A and B

Research indicates that Pseudomonic Acid B is a precursor to Pseudomonic Acid A. The conversion of Pseudomonic Acid B to A involves the removal of a hydroxyl group at the C-8 position. researchgate.net This transformation is not a simple dehydration but a more complex series of enzymatic reactions. researchgate.net Studies have shown that this conversion is not a straightforward oxidation of A to B or reduction of B to A, but rather a diversion in the biosynthetic pathway. nih.gov Preferential early oxidation of a biosynthetic intermediate leads to the accumulation of Pseudomonic Acid B. nih.gov A number of tailoring enzymes, including MupO, MupU, MupV, and the acyl carrier protein MacpE, are essential for the production of Pseudomonic Acid A from B. researchgate.net

Comparative Biosynthesis and Hybrid Molecule Generation

The biosynthetic machinery for pseudomonic acids shares remarkable similarities with that of other natural products, offering opportunities for comparative studies and the generation of novel hybrid molecules.

Analogies in Biosynthetic Pathways with Thiomarinols

Thiomarinols are hybrid antibiotics that share a significant structural and biosynthetic homology with the pseudomonic acids. nih.govbham.ac.uk They possess a monic acid-like core, highlighting a common evolutionary origin of their biosynthetic gene clusters. nih.gov The thiomarinol (B140439) gene cluster contains numerous open reading frames with high homology to the mupirocin biosynthetic genes. nih.gov Both pathways utilize a trans-AT Type I polyketide synthase system and feature a tetrahydropyran ring that is crucial for their antibiotic activity. researchgate.netrsc.org The key difference lies in the side chain; thiomarinols are esterified with an 8-hydroxyoctanoic acid that is further linked to a pyrrothine moiety. nih.gov This parallel architecture makes the thiomarinol system a valuable model for understanding the enzymology of pseudomonic acid biosynthesis and for exploring the potential for creating hybrid antibiotics.

"Mutasynthesis" Approaches for Novel this compound Derivatives

"Mutasynthesis" is a powerful technique that combines genetic engineering of a producing organism with the feeding of synthetic precursor analogs to generate novel natural product derivatives. This approach has been successfully applied in the context of pseudomonic acids and thiomarinols. core.ac.uk For instance, feeding pseudomonic acid A to a mutant strain of the thiomarinol producer that is unable to synthesize its own pseudomonic acid moiety resulted in the creation of a new hybrid molecule. core.ac.uk

This strategy holds significant promise for the generation of novel this compound derivatives. By using a mupF mutant strain of P. fluorescens and feeding it with various synthetic analogs of the 9-hydroxynonanoic acid side chain, it would be theoretically possible to create a diverse library of new compounds. These novel molecules, retaining the 7-keto group characteristic of this compound but with modified side chains, could exhibit altered biological activities or improved pharmaceutical properties.

Table 2: Examples of Mutasynthesis in Related Biosynthetic Pathways

Producing Organism (Mutant)Precursor FedResulting Hybrid Molecule
Pseudoalteromonas sp. (ΔPKS mutant)Pseudomonic Acid AThiomarinol A and C analogues of Pseudomonic Acid A. nih.gov
Pseudoalteromonas sp. (ΔPKS mutant)Pseudomonic Acid CMetabolized to corresponding thiomarinol analogues. nih.gov

Molecular Mechanisms of Action of Pseudomonic Acid F

Specificity for Bacterial Isoleucyl-tRNA Synthetase (IleRS)

Pseudomonic acid F, like other pseudomonic acids, demonstrates a high degree of specificity for bacterial IleRS enzymes. This selectivity is key to its efficacy as an antibiotic, as it minimizes interference with host cellular processes.

This compound acts as a competitive inhibitor of bacterial IleRS. It binds to the enzyme's active site, effectively competing with the natural substrates, isoleucine and adenosine (B11128) triphosphate (ATP) capes.gov.brfrenoy.euasm.orgmdpi.comcore.ac.uk. Structural analyses suggest that pseudomonic acid mimics the intermediate formed during the aminoacylation process, specifically the isoleucyl-adenylate (Ile-AMP) asm.orgmdpi.com. The molecule's structure allows it to occupy overlapping binding sites with both isoleucine and ATP, thereby blocking the enzyme's catalytic function frenoy.eucore.ac.uknih.gov. Specifically, the epoxide moiety of pseudomonic acid is proposed to interact with the isoleucine-binding site, while other regions of the molecule engage with the ATP-binding site frenoy.eucore.ac.uk. This dual interaction ensures potent inhibition of the enzyme's activity.

The inhibition of IleRS by this compound directly leads to a critical cellular deficiency: the depletion of isoleucyl-tRNA (Ile-tRNA) wikipedia.orgdrugbank.comasm.org. Ile-tRNA is essential for incorporating the amino acid isoleucine into nascent polypeptide chains during protein synthesis. Without sufficient Ile-tRNA, bacteria are unable to synthesize essential proteins required for growth and survival. This disruption in protein synthesis results in bacteriostasis, halting bacterial proliferation nih.govwikipedia.orgportlandpress.com. Furthermore, the accumulation of uncharged tRNA can trigger the stringent response in bacteria, leading to the synthesis of alarmones like (p)ppGpp, which further inhibits RNA synthesis, compounding the inhibitory effect on bacterial growth wikipedia.orgasm.org.

Enzymatic Inhibition Kinetics and Thermodynamics

The interaction between this compound and bacterial IleRS is characterized by specific kinetic and thermodynamic properties that underscore its potent inhibitory action.

Pseudomonic acid, including its F variant, exhibits tight-binding kinetics with bacterial IleRS. Studies on mupirocin (B1676865) (primarily pseudomonic acid A) have revealed inhibitory constants (Ki) in the nanomolar range for susceptible enzymes, such as Staphylococcus aureus IleRS (Ki = 12 ± 2 nM) nih.gov. It can also form a stabilized complex with an even lower apparent Ki* of approximately 50 pM nih.gov. Resistance to pseudomonic acids can arise from mutations in the IleRS enzyme, leading to altered binding affinities. For instance, specific amino acid substitutions, such as Leu594 to Phe594 in E. coli IleRS, confer resistance by reducing drug affinity frenoy.eu. Bacterial resistance can also be mediated by the presence of different IleRS types (IleRS1 and IleRS2), with IleRS2 often exhibiting reduced susceptibility or resistance to pseudomonic acids, sometimes displaying Ki values in the millimolar range portlandpress.com.

Table 1: Binding Affinities of Pseudomonic Acid and Analogues to Bacterial IleRS

Compound/AnalogueTarget Enzyme IsolateAffinity MetricValueNotesSource(s)
Mupirocin (PA-A)S. aureus IleRSKi12 ± 2 nM- nih.gov
Mupirocin (PA-A)S. aureus IleRSKi*~50 pMStabilized complex nih.gov
Mupirocin (PA-A)E. coli IleRS1Ki< 2 nMTight binding portlandpress.comnih.gov
Mupirocin (PA-A)E. coli IleRS2KimM rangeWeak binding portlandpress.com
Thiomarinol (B140439) AMRSA IleRSKiPicomolar- nih.gov
Thiomarinol AMRSA IleRSKd11 ± 6 fM~1600x tighter than mupirocin nih.gov

The binding of pseudomonic acid to IleRS is not a static event but involves dynamic interactions that can alter the enzyme's conformation. Studies have shown that ligand binding, including that of pseudomonic acid, can induce conformational changes in IleRS researchgate.netnih.govmsu.eduresearchgate.net. For example, the binding of pseudomonic acid to S. aureus IleRS has been monitored through changes in enzyme tryptophan fluorescence, indicating alterations in the enzyme's structure upon inhibitor interaction nih.gov. These conformational shifts are integral to the inhibitory mechanism, potentially stabilizing the enzyme-inhibitor complex or altering the enzyme's catalytic state.

Structural Basis of Molecular Recognition at the Active Site

The precise molecular recognition of bacterial IleRS by this compound is determined by specific interactions within the enzyme's active site. Crystal structures of IleRS bound to mupirocin (pseudomonic acid A) reveal that the antibiotic occupies a region highly similar to that of the isoleucyl-adenylate intermediate asm.orgmdpi.comnih.gov. The molecule's structure allows it to engage with key residues in both the amino acid and ATP-binding pockets of the enzyme frenoy.eucore.ac.uknih.gov.

The 9-hydroxynonanoic acid moiety of pseudomonic acid plays a crucial role in anchoring the molecule to the enzyme, potentially forming hydrogen bonds with specific residues in the active site that contribute to the high affinity observed for bacterial IleRS asm.orgportlandpress.com. In contrast, eukaryotic IleRS enzymes often possess structural differences, such as a more closed active site pocket, which sterically hinders the optimal binding of the 9-hydroxynonanoic acid tail of pseudomonic acid, thereby conferring resistance nih.gov. The KMSKS sequence, a conserved motif in class I aminoacyl-tRNA synthetases, is located near the proposed binding site for pseudomonic acid, highlighting the interaction's proximity to the ATP-binding subsite frenoy.eunih.govnih.gov.

Mechanisms of Resistance to Pseudomonic Acid F

Target Modification in Resistant Organisms

The core mechanism of resistance involves changes to the bacterial isoleucyl-tRNA synthetase (IleRS) enzyme, which is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA). Pseudomonic acid F mimics isoleucine and binds to the active site of susceptible IleRS enzymes, thereby blocking protein synthesis portlandpress.comwikipedia.orgdovepress.comasm.orgcaymanchem.com. Resistance arises when this interaction is disrupted.

High-level resistance to this compound (typically defined by Minimum Inhibitory Concentrations (MICs) of ≥ 512 µg/mL) is frequently mediated by the acquisition of the mupA gene, also known as ileS2 dovepress.comasm.orgnih.govoup.comasm.orgasm.orgjcdr.net. This gene encodes an alternative isoleucyl-tRNA synthetase (IleRS2) that is significantly less susceptible to inhibition by this compound portlandpress.comnih.govresearchgate.net. The mupA gene is often located on conjugative plasmids, which can facilitate its rapid spread among bacterial populations, and these plasmids may also carry resistance determinants for other classes of antibiotics dovepress.comoup.comnih.gov. While typically associated with high-level resistance, if the mupA gene is integrated into the bacterial chromosome, it has been observed to confer only low-level resistance portlandpress.com.

Low-level resistance to this compound (MICs typically ranging from 8 to 256 µg/mL) is commonly caused by spontaneous point mutations within the bacterial chromosome-encoded native ileS gene portlandpress.comdovepress.comasm.orgjcdr.netnih.gov. These mutations alter the native IleRS1 enzyme, often at amino acid residues located near the conserved KMSKS motif within the catalytic domain portlandpress.comnih.govnih.govoup.com. For example, substitutions such as V588F or V631F in the IleRS enzyme have been identified as conferring low-level resistance portlandpress.comnih.govoup.com. These genetic modifications reduce the binding affinity of this compound to IleRS1, thereby diminishing its inhibitory effect without completely abolishing the enzyme's essential function portlandpress.comnih.gov. Resistance arising from these chromosomal mutations is generally stable and not transferable between bacteria dovepress.com.

In addition to mupA, a novel genetic determinant named mupB has been identified that also confers high-level resistance to this compound dovepress.comnih.govasm.orgasm.orgnih.govresearchgate.net. The mupB gene encodes a distinct isoleucyl-tRNA synthetase (IleRS2-like) enzyme that differs from both the native IleRS and the IleRS encoded by mupA asm.orgresearchgate.net. While mupB shares some sequence similarity with mupA, its homology to the native ileS gene is considerably lower asm.orgresearchgate.net. Studies indicate that mupB is typically found on plasmids, potentially non-conjugative ones, and its presence leads to high-level resistance comparable to that conferred by mupA wikipedia.orgdovepress.comasm.orgnih.gov.

Biochemical and Genetic Characterization of Resistance Phenotypes

The biochemical and genetic basis of this compound resistance can be understood by differentiating the two main resistance phenotypes and analyzing the structural and functional changes in the target enzyme.

This compound resistance is primarily classified into two distinct phenotypes based on the MIC values observed:

Low-Level Resistance (LLMR): This phenotype is characterized by MICs ranging from 8 to 256 µg/mL dovepress.comoup.comjcdr.netnih.govresearchgate.net. LLMR is predominantly caused by point mutations in the chromosomal ileS gene, which encodes the native IleRS1 enzyme portlandpress.comdovepress.comasm.orgnih.gov. These mutations result in amino acid substitutions that alter the active site of IleRS1, reducing its sensitivity to this compound portlandpress.comnih.govnih.gov.

High-Level Resistance (HLMR): This phenotype is defined by MICs of 512 µg/mL or higher dovepress.comoup.comjcdr.netnih.govresearchgate.net. HLMR is typically acquired through the acquisition of alternative genes, namely mupA (ileS2) or the more recently identified mupB dovepress.comnih.govnih.gov. These genes encode distinct IleRS2 or IleRS2-like enzymes that are intrinsically resistant to this compound inhibition portlandpress.comdovepress.comresearchgate.netnih.gov. The mupA gene is often plasmid-borne, frequently on conjugative plasmids, facilitating its dissemination, while mupB is also commonly found on plasmids wikipedia.orgdovepress.comoup.comasm.orgnih.gov.

The mechanism of action of this compound involves its binding to the active site of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis portlandpress.comwikipedia.orgdovepress.comasm.orgcaymanchem.comnih.govresearchgate.netscispace.com. This compound acts as an analogue of isoleucine and an ATP-binding site inhibitor, preventing the formation of isoleucyl-tRNA portlandpress.comasm.orgnih.gov. Bacteria possess two main types of IleRS: IleRS1, which is susceptible to this compound, and IleRS2, which confers resistance portlandpress.comresearchgate.net. The mupA and mupB genes encode these resistant IleRS variants dovepress.comnih.govasm.orgresearchgate.netnih.govresearchgate.net.

Mutant IleRS1 Enzymes (Low-Level Resistance): Mutations within the native ileS gene lead to low-level resistance by altering the structure of the IleRS1 enzyme. These alterations, such as specific amino acid substitutions (e.g., V588F, V631F), often occur near the enzyme's active site, reducing the affinity of this compound for the enzyme portlandpress.comnih.govnih.govoup.com. While these mutations confer resistance, they can sometimes lead to a reduction in the enzyme's fitness, which may be overcome by compensatory mutations nih.gov.

Alternative IleRS2 Enzymes (High-Level Resistance): The mupA and mupB genes encode alternative IleRS enzymes (IleRS2 or IleRS2-like) that are inherently less sensitive to this compound portlandpress.comdovepress.comresearchgate.netnih.govresearchgate.net. These enzymes possess structural differences in their active sites that hinder the effective binding of this compound, allowing for the continued synthesis of isoleucyl-tRNA even in the presence of the antibiotic portlandpress.comresearchgate.net. Some IleRS2 variants have exhibited even greater resistance, termed "hyper-resistance," potentially due to modifications in conserved enzyme motifs researchgate.netbiorxiv.org.

Data Tables

Table 1: Mechanisms of this compound Resistance

Resistance MechanismGene InvolvedEncodesTypical LocationResistance LevelKey Features
Target ModificationileSNative IleRS1ChromosomalLow-levelPoint mutations (e.g., V588F, V631F) in the native enzyme's active site portlandpress.comdovepress.comnih.gov.
Target ModificationmupA (ileS2)Alternate IleRS2Plasmid (often conjugative)High-levelEncodes a mupirocin-refractory IleRS2 enzyme dovepress.comnih.govoup.comnih.gov.
Target ModificationmupBNovel IleRS2-likePlasmid (often non-conjugative)High-levelEncodes a distinct IleRS2-like enzyme conferring high-level resistance dovepress.comnih.govasm.orgresearchgate.net.

Table 2: this compound Resistance Phenotypes and MIC Ranges

Resistance PhenotypeMIC Range (µg/mL)Primary Mechanism
Susceptible≤ 4Native IleRS1 is inhibited by this compound dovepress.comoup.comjcdr.netresearchgate.net.
Low-level Resistance (LLMR)8 – 256Mutations in the chromosomal ileS gene (native IleRS1) portlandpress.comdovepress.comnih.gov.
High-level Resistance (HLMR)≥ 512Acquisition of mupA or mupB genes encoding alternative IleRS enzymes dovepress.comnih.govoup.comnih.gov.

Compound and Gene Names

this compound

Mupirocin (B1676865) (Pseudomonic Acid A)

Isoleucyl-tRNA synthetase (IleRS)

ileS gene

mupA gene

mupB gene

Chemical Synthesis and Analog Design for Pseudomonic Acid F Research

Total Synthesis Strategies for Pseudomonic Acid F and Related Analogs

Significant efforts have been dedicated to the total synthesis of pseudomonic acids and related natural products, such as mupirocins, marinolic acids, and thiomarinols. These endeavors often employ a unified strategy for constructing common structural fragments, particularly the C1-C14 segment acs.orgresearchgate.netrsc.orgnih.gov. The total synthesis of pseudomonic acid methyl monate C has been a notable achievement, showcasing the application of advanced synthetic methodologies to assemble this complex molecule researchgate.netrsc.orgnih.gov. Similarly, the total synthesis of mupirocin (B1676865) H, a related compound, has been accomplished using chiral pool starting materials like D-glucose acs.orgacs.org.

Stereoselective Construction of Complex Stereocenters and Ring Systems (e.g., Tetrahydropyran (B127337) Core, C1-C14 Fragment)

The central tetrahydropyran (THP) ring system is a hallmark of pseudomonic acids and is critical for their biological activity nih.govresearchgate.netbeilstein-journals.org. Synthetic strategies have focused on the stereoselective construction of this core, as well as the assembly of the C1-C14 fragment, which contains several chiral centers. Approaches often involve building the THP ring from furan (B31954) precursors through oxidative rearrangements or employing stereoselective cyclization reactions beilstein-journals.orgnih.govrptu.deuva.es. For instance, the synthesis of mupirocin H utilized D-glucose as a chiral pool material, enabling the stereoselective introduction of several chiral centers acs.orgacs.org.

Advanced Synthetic Methodologies Employed (e.g., Achmatowicz Rearrangement, Julia–Kocienski Olefination)

Several advanced synthetic methodologies have been instrumental in the total synthesis of pseudomonic acid derivatives. The Achmatowicz rearrangement is frequently employed for the oxidative ring expansion of furfuryl alcohols to produce pyranone intermediates, which serve as versatile precursors for tetrahydropyran systems researchgate.netrsc.orgnih.govnih.gov. Another key reaction utilized is the Julia–Kocienski olefination , which is effective for forming carbon-carbon double bonds and has been applied in the synthesis of advanced intermediates for pseudomonic acid analogs researchgate.netrsc.orgnih.govacs.orgacs.org. Other important reactions in these synthetic routes include the Johnson–Claisen rearrangement and the Horner–Wadsworth–Emmons olefination researchgate.netrsc.orgnih.gov.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

SAR studies are vital for understanding how structural modifications affect the biological potency and spectrum of pseudomonic acids. These studies aim to identify key pharmacophoric elements responsible for binding to the target enzyme, isoleucyl-tRNA synthetase (IleRS), and to design analogs with enhanced efficacy or altered properties.

Influence of Structural Modifications on Biological Potency and Spectrum

Research into pseudomonic acid derivatives has explored various structural modifications. For example, semisynthetic analogs incorporating heterocyclyl-substituted oxazoles have demonstrated good antibacterial potency, with some showing superior pharmacokinetic parameters and oral activity compared to earlier derivatives nih.govresearchgate.net. Derivatives of monic acid A, the aglycone of pseudomonic acid, have also been investigated. Ester and amide derivatives of monic acid A have shown varying antimycoplasmal activities. Notably, m-nitrobenzyl monate A exhibited a significant increase in activity against Mycoplasma hyopneumoniae, being approximately 100-fold more potent than pseudomonic acid A nih.gov. Some oxazole (B20620) isosteres of pseudomonic acid A with nitroheterocycles displayed dual-action mechanisms, suggesting potential activity beyond IleRS inhibition nih.gov.

Table 1: Selected Pseudomonic Acid Derivatives and Their Antimycoplasmal Activity

Derivative Name / ModificationTarget OrganismRelative Potency (vs. Pseudomonic Acid A)Reference
Pseudomonic Acid AMycoplasma hyopneumoniae1x nih.gov
m-nitrobenzyl monate AMycoplasma hyopneumoniae~100x more potent nih.gov

Elucidation of Key Pharmacophoric Elements for IleRS Binding

Pseudomonic acid exerts its antibacterial effect by competitively inhibiting bacterial isoleucyl-tRNA synthetase (IleRS), thereby preventing the aminoacylation of tRNAIle and inhibiting protein synthesis target.re.krportlandpress.commdpi.comnih.govmdpi.com. The binding of pseudomonic acid to the IleRS active site is highly specific, mimicking the binding of isoleucyl-adenylate mdpi.com. Studies have identified that the core structure, including the tetrahydropyran ring and the carboxylic acid moiety, plays a crucial role in this interaction nih.govnih.govnih.gov. Research using binding models has helped elucidate the pharmacophore, identifying features critical for potent IleRS inhibition mdpi.comcapes.gov.br. For instance, non-hydrolyzable analogs of isoleucyl-AMP act as competitive inhibitors, and pseudomonic acid itself binds via a slow-tight binding mechanism nih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful computational approach to predict the biological activity of chemical compounds based on their structural and physicochemical properties mdpi.comexcli.de. While specific QSAR studies directly on this compound are not extensively detailed in the provided search results, the principles of QSAR have been applied in the development of related IleRS inhibitors. For example, rational design based on binding models of pseudomonic acid A has led to the development of highly potent IleRS inhibitors such as SB-234764 and SB-236996 mdpi.comcapes.gov.br. These studies underscore the utility of QSAR and computational modeling in guiding the design of new analogs with improved potency and selectivity.

Compound List:

Pseudomonic Acid A (Mupirocin)

Pseudomonic Acid B

Pseudomonic Acid C

Pseudomonic Acid D

Mupirocin H

Mupirocin W

Monic Acid A

m-nitrobenzyl monate A

SB-205952

SB-234764

SB-236996

Rational Design and Synthesis of Novel Hybrid and Dual-Action Molecules

Strategies for Overcoming Enzyme-Mediated Resistance

Enzyme-mediated resistance is a significant hurdle in developing effective antibacterial agents. For compounds targeting essential bacterial enzymes like isoleucyl-tRNA synthetase (IleRS), resistance can emerge through mutations in the target enzyme or the acquisition of alternative, resistant forms of the enzyme asm.org. To counter these mechanisms, researchers are exploring several design strategies:

Dual-Action Molecules: The development of compounds with more than one mechanism of action can circumvent resistance that arises from modifications to a single target. For instance, synthetic analogs of pseudomonic acid A, such as C-1 oxazole derivatives bearing a nitroheterocycle, have demonstrated antibacterial potency against mupirocin-resistant staphylococci. The activity of these compounds against resistant strains could not be solely attributed to IleRS inhibition, suggesting an additional mode of action, potentially involving the reduction of the nitroheterocycle by bacterial reductases to species with different cellular targets acs.orgnih.gov. This multi-pronged approach can make it more difficult for bacteria to develop resistance.

Hybrid Molecules: Another strategy involves creating hybrid molecules that combine the pharmacophore of a pseudomonic acid analog with a different bioactive moiety. Thiomarinols, which are natural hybrid antibiotics, link a pseudomonic acid analog (marinolic acid) with a dithiolopyrrolone (holothin) nih.govnih.gov. These hybrids have shown significant efficacy against mupirocin-resistant Staphylococcus aureus (MRSA) and exhibit less resistance development compared to mupirocin itself nih.gov. The dithiolopyrrolone component is hypothesized to contribute to this enhanced activity and resistance evasion, possibly through synergistic effects or alternative mechanisms like metal chelation nih.gov.

Table 1: Comparative Potency Against Resistant Staphylococcus aureus

Compound/DerivativeTarget OrganismResistance Mechanism (if known)MIC (µg/mL)
Mupirocin (PA A)MRSATarget modification (IleRS)~125 - 260
Thiomarinol (B140439) AMRSAN/A (overcomes resistance)~0.97

Note: MIC values for Mupirocin (PA A) and Thiomarinol A are approximate conversions from µM provided in reference nih.gov. Mupirocin's resistance is often linked to modifications in IleRS.

Development of Compounds with Extended Target Profiles

Expanding the spectrum of activity and targeting a broader range of pathogens is crucial for addressing the global threat of antimicrobial resistance. Research efforts are focused on designing pseudomonic acid-related compounds that can overcome the limitations of the parent molecules.

Broadening Spectrum to Gram-Negative Bacteria: Mupirocin, while potent against Gram-positive bacteria like S. aureus, is largely inactive against Gram-negative bacteria such as Escherichia coli nih.gov. This is primarily attributed to poor cellular accumulation in Gram-negative organisms, which possess an outer membrane barrier and efflux pumps nih.gov. Strategies to overcome this involve modifying the pseudomonic acid scaffold. For example, attaching different moieties, such as dithiolane, catechol, amine, or pyrithione, to the pseudomonic acid scaffold has been shown to increase cellular accumulation in E. coli nih.gov. Hybrid molecules like thiomarinol A, which incorporate a dithiolopyrrolone, demonstrate activity against Gram-negative bacteria, suggesting that the combined structure can facilitate uptake and target engagement in these challenging pathogens nih.govnih.gov.

Dual Mechanisms for Broader Efficacy: As discussed in the context of resistance, dual-action molecules can also contribute to an extended target profile. By engaging multiple cellular pathways or targets, these compounds may exhibit efficacy against a wider array of bacterial species or strains that possess different vulnerabilities acs.orgnih.govnih.gov. The research into nitroheterocycle-bearing oxazole derivatives exemplifies this, where the potential for a secondary mechanism beyond IleRS inhibition could broaden their antibacterial spectrum acs.org.

Advanced Structural Elucidation and Stereochemical Determination of Pseudomonic Acid F

Application of High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to piecing together the complex structure of pseudomonic acid F. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular framework and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the complete structural assignment of complex organic molecules like this compound. Through various one-dimensional and two-dimensional NMR experiments, the precise chemical environment of each proton and carbon atom within the molecule can be determined.

Detailed analysis of 1H and 13C NMR spectra, along with correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allows for the unambiguous assignment of all proton and carbon signals. For instance, the chemical shifts and coupling constants observed in the 1H NMR spectrum provide information about the connectivity of protons and their relative stereochemistry. The complete 13C NMR spectral assignment can be achieved using two-dimensional double-quantum experiments. researchgate.net

While specific NMR data for this compound is not extensively published in isolation, the well-documented spectra of the major component, pseudomonic acid A, serves as a crucial reference. The structural similarities allow for comparative analysis to identify the unique spectral features of this compound. The presence of specific functional groups and their positions can be inferred from characteristic chemical shifts. For example, the signals corresponding to the tetrahydropyran (B127337) ring, the epoxide, and the fatty acid side chain can be identified and assigned.

Table 1: Representative 1H and 13C NMR Chemical Shift Ranges for Key Moieties in Pseudomonic Acids

Moiety1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Tetrahydropyran Ring Protons3.0 - 4.560 - 80
Epoxide Protons2.5 - 3.050 - 60
Fatty Acid Chain Protons1.2 - 2.520 - 40
Vinylic Proton~5.7~118
Carbonyl Carbon-~167

Note: These are generalized ranges based on the known spectra of pseudomonic acids and may vary slightly for this compound.

Mass spectrometry (MS) is indispensable for determining the molecular formula and probing the structural fragments of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the deduction of the elemental composition. researchgate.net For this compound, with a molecular formula of C26H44O9, the expected molecular ion peak would be observed at an m/z (mass-to-charge ratio) corresponding to this composition. caymanchem.comgoogle.com

Tandem mass spectrometry (MS/MS or MSn) provides further structural information through controlled fragmentation of the parent ion. The resulting fragmentation pattern is a molecular fingerprint that reveals the connectivity of different structural units. github.io By analyzing the masses of the fragment ions, researchers can deduce the structure of various parts of the molecule, such as the monic acid core and the fatty acid side chain. core.ac.ukresearchgate.net For example, the loss of specific neutral molecules, like water or parts of the side chain, can be observed and correlated with the molecular structure. msu.edu

The analysis of pseudomonic acid analogues by LC-MS/MS reveals characteristic fragmentation patterns that can be used for identification. core.ac.ukdtu.dk This technique is particularly useful for differentiating between the various pseudomonic acids present in the mupirocin (B1676865) complex.

Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value (Da)Corresponding Fragment
[M+H]+ or [M-H]-Molecular Ion
Loss of H2ODehydration product
Cleavage of ester bondMonic acid core and fatty acid side chain fragments
Fragmentation of the pyran ringCharacteristic ring-opened fragments

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline molecule, providing precise information on both relative and absolute configurations. researchgate.netspringernature.com This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

The determination of the absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion, which can be particularly challenging for molecules containing only light atoms like carbon, hydrogen, and oxygen. researchgate.net However, advancements in methodology have made it possible to reliably determine the absolute configuration even in such cases. researchgate.net

Stereochemical Assignments and Conformational Analysis

The biological activity of a molecule is often intrinsically linked to its specific three-dimensional arrangement of atoms. Therefore, determining the stereochemistry and conformational preferences of this compound is of paramount importance.

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each chiral center. vanderbilt.edulibretexts.org This assignment is based on the atomic numbers of the atoms directly attached to the stereocenter. libretexts.org The definitive assignment of these configurations for a complex molecule like this compound is typically achieved through X-ray crystallography. google.com In the absence of a crystal structure for this compound, the known absolute configuration of pseudomonic acid A provides a strong basis for its stereochemical assignment, assuming a common biosynthetic pathway. researchgate.netnih.gov The stereocenters in pseudomonic acid A have been determined, and it is expected that those in this compound are analogous. researchgate.net

NMR-based methods, such as the analysis of coupling constants (3JHH) and nuclear Overhauser effects (NOEs), can provide information about the relative configuration of adjacent stereocenters. nih.govmdpi.com

In the solid state, as determined by X-ray crystallography for pseudomonic acid A, the molecule adopts a more extended conformation. researchgate.net However, in solution, which more closely mimics the biological environment, the molecule is likely to be more folded. researchgate.net This conformational flexibility is a key characteristic of many biologically active molecules. nih.gov The specific conformation adopted in solution can be investigated using NMR techniques, which can provide insights into the distances between protons and the dihedral angles between adjacent groups. Computational modeling can also be employed to explore the potential energy landscape and identify low-energy, stable conformations.

Computational Chemistry and Molecular Modeling in Structural Research

Computational chemistry and molecular modeling have become indispensable tools in the structural elucidation of complex natural products, including this compound. These theoretical methods provide profound insights into molecular geometry, conformational preferences, and spectroscopic properties, which are crucial for confirming its intricate stereochemistry. By simulating molecular behavior at the atomic level, researchers can corroborate and interpret experimental data, often resolving ambiguities that cannot be settled by empirical methods alone.

The structural complexity of this compound, with its multiple stereogenic centers and flexible side chains, presents a significant challenge for unambiguous stereochemical assignment using solely experimental techniques. Computational approaches, particularly Density Functional Theory (DFT), are frequently employed to predict spectroscopic parameters. linfield.eduresearchgate.net The typical workflow involves generating all possible diastereomers of a proposed structure in silico and then performing geometry optimizations for each. Following optimization, properties such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants are calculated. frontiersin.org These calculated values are then compared against the experimental data. The diastereomer whose calculated data most closely matches the experimental spectrum is assigned as the correct structure. This comparative method, often quantified using statistical metrics like the Mean Absolute Error (MAE), provides a high degree of confidence in the assigned relative and absolute stereochemistry. frontiersin.org

Conformational analysis is another critical application of molecular modeling in the study of this compound. libretexts.org The molecule's flexibility, particularly around the tetrahydropyran ring and the long ester side-chain, means it can exist in numerous low-energy conformations. Molecular mechanics force fields are often used for an initial broad search of the conformational space, identifying a set of plausible low-energy conformers. nih.gov These conformers are then typically subjected to higher-level DFT calculations to refine their geometries and relative energies. Understanding the preferred solution-state conformation is vital, as it is this three-dimensional arrangement that dictates the molecule's interaction with its biological target.

The data generated from these computational studies are often detailed and extensive. Below are illustrative tables that represent the type of data generated and analyzed in such research.

Table 1: Computational Methods in the Structural Analysis of this compound

Computational MethodApplication in Structural ResearchPurpose
Density Functional Theory (DFT) NMR Chemical Shift CalculationTo predict ¹³C and ¹H NMR spectra for comparison with experimental data, aiding in stereochemical assignment. frontiersin.org
Geometry OptimizationTo find the lowest energy (most stable) three-dimensional structure of different stereoisomers. researchgate.net
Vibrational Frequency AnalysisTo calculate theoretical IR and Raman spectra, confirming functional groups and overall structure. linfield.edu
Molecular Mechanics (MM) Conformational SearchTo efficiently explore the vast number of possible conformations of the flexible molecule to identify low-energy candidates. nih.gov
Time-Dependent DFT (TD-DFT) Electronic Circular Dichroism (ECD)To calculate the ECD spectrum, which is used to determine the absolute configuration of chiral molecules.

Table 2: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Shifts for Stereocenter Determination

Note: This table is a representative example of the data used in the DP4+ probability analysis, a common method for stereochemical assignment. The chemical shifts shown are hypothetical for illustrating the methodology.

Carbon Atom No.Experimental δ (ppm)Calculated δ (ppm) (Isomer 1)Calculated δ (ppm) (Isomer 2)
C371.571.874.2
C473.073.270.1
C578.979.178.5
C1070.270.468.0
C1135.135.337.9

By systematically applying these computational techniques, scientists can build a comprehensive and highly detailed model of this compound's structure and conformational dynamics, providing a solid foundation for understanding its chemical properties and biological activity.

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